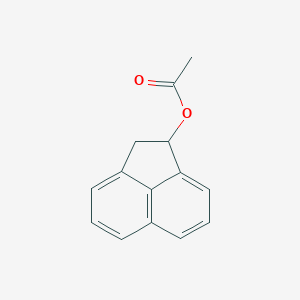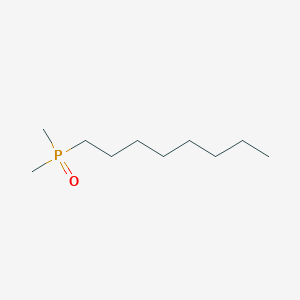
1-Dimethylphosphoryloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dimethylphosphoryloctane is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an octane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Dimethylphosphoryloctane can be synthesized through several methods. One common approach involves the reaction of octyl halides with dimethylphosphite under basic conditions. The reaction typically proceeds as follows:
Reactants: Octyl halide (e.g., octyl bromide) and dimethylphosphite.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like tetrahydrofuran (THF).
Procedure: The octyl halide is added to a solution of dimethylphosphite and the base in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-Dimethylphosphoryloctane undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The octane chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted octane derivatives.
科学的研究の応用
1-Dimethylphosphoryloctane has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1-dimethylphosphoryloctane involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various atoms, influencing the reactivity and stability of the compound. The pathways involved include:
Phosphorylation: The transfer of the phosphoryl group to other molecules, which can alter their chemical properties.
Coordination: The phosphoryl group can coordinate with metal ions, affecting catalytic processes.
類似化合物との比較
1-Dimethylphosphoryloctane can be compared with other similar compounds, such as:
1-Dimethylphosphorylhexane: Similar structure but with a shorter hexane chain.
1-Dimethylphosphoryldecane: Similar structure but with a longer decane chain.
1-Dimethylphosphorylbutane: Similar structure but with a butane chain.
Uniqueness: this compound is unique due to its specific chain length, which influences its physical and chemical properties, making it suitable for specific applications where other chain lengths may not be as effective.
特性
IUPAC Name |
1-dimethylphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OP/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHYBAAWCZBDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
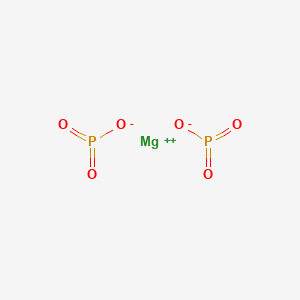
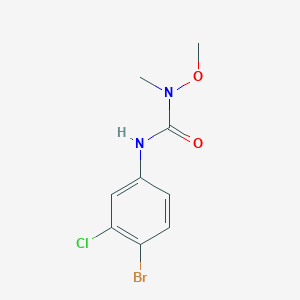
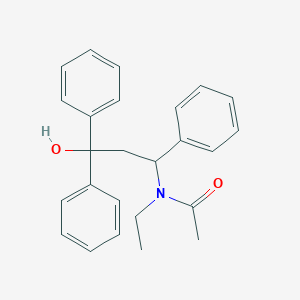
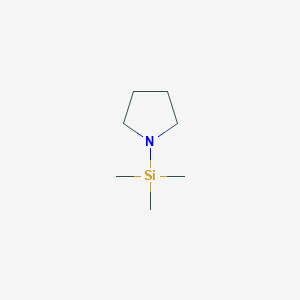
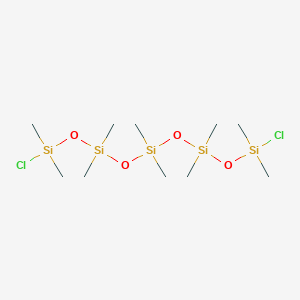
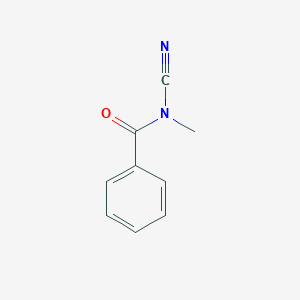

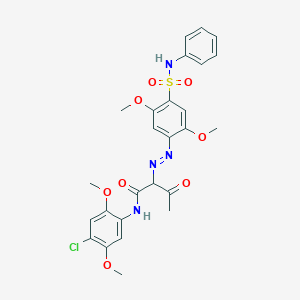
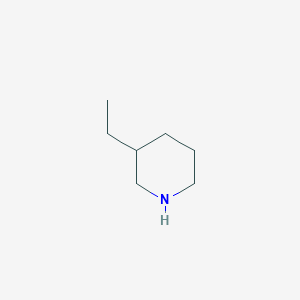
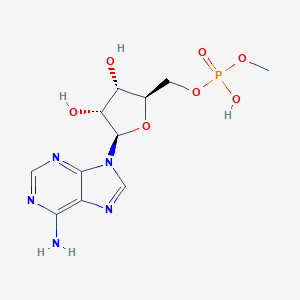
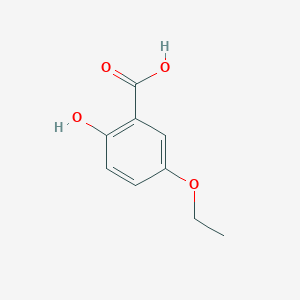
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
